2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one
Overview
Description
2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the benzothiazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one typically involves a multi-step process. One common method is the copper-catalyzed cascade synthesis, which starts with 2-halo-N-(2-halophenyl)-acetamides and AcSH. This process involves an SN2 reaction, followed by deacetylation and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove nitro groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For example, in the context of its antibacterial activity, it may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in this process . The nitro group in the compound can undergo reduction to form reactive intermediates that interact with bacterial DNA or proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
8-Nitro-4H-benzo[e][1,3]thiazin-4-ones: These compounds also exhibit potent antibacterial activity and have been studied for their use in treating tuberculosis.
2,3,4,7-Tetrahydrobenzo[c]phenothiazines: These compounds are synthesized from similar starting materials and have diverse biological activities.
Uniqueness
2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both methyl and nitro groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-7-nitro-4H-1,4-benzothiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHCKOUSAZSTBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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